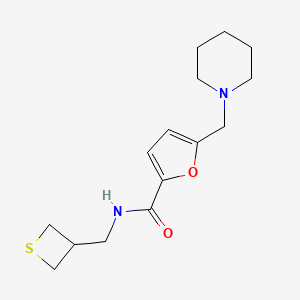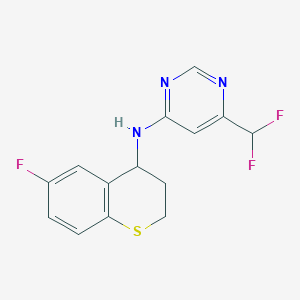
5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a piperidinylmethyl group and a thietan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via nucleophilic substitution reactions.
Introduction of Thietan-3-ylmethyl Group: The thietan-3-ylmethyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The furan ring and the piperidinylmethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Could be used in the development of diagnostic tools.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(piperidin-1-ylmethyl)furan-2-carboxamide: Lacks the thietan-3-ylmethyl group.
N-(thietan-3-ylmethyl)furan-2-carboxamide: Lacks the piperidin-1-ylmethyl group.
5-(morpholin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The presence of both the piperidin-1-ylmethyl and thietan-3-ylmethyl groups in 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide gives it unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-8-12-10-20-11-12)14-5-4-13(19-14)9-17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVZOLJTJIDHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C(=O)NCC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazine-1-carbonyl]-3-fluorobenzenesulfonic acid](/img/structure/B7095344.png)
![Methyl 2-[(4-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]acetate](/img/structure/B7095354.png)
![N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine](/img/structure/B7095355.png)
![(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B7095360.png)
![6-(difluoromethyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B7095362.png)
![6-[(4,4-Diethyl-2-oxopyrrolidin-3-yl)amino]-5-fluoropyridine-3-carbonitrile](/img/structure/B7095379.png)
![2,4-Diethyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095387.png)

![6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095412.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one](/img/structure/B7095417.png)
![2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095424.png)
![2-(ethoxymethyl)-6-methyl-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095431.png)
![N-[(3-chloro-4-iodophenyl)methyl]-3-hydroxypropanamide](/img/structure/B7095436.png)
![2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095438.png)
